![molecular formula C10H12ClFN2O2S B2827233 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine CAS No. 852388-67-1](/img/structure/B2827233.png)

1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

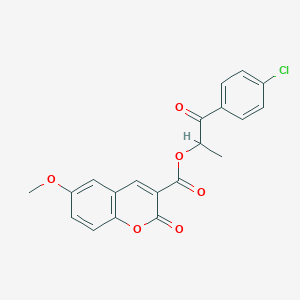

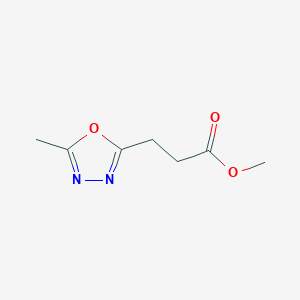

“1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine” is a chemical compound with the molecular formula C10H12ClFN2O2S and a molecular weight of 278.73 . It is used for proteomics research .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H12ClFN2O2S .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 278.73 and a molecular formula of C10H12ClFN2O2S .

Scientific Research Applications

Antagonists for Adenosine A2B Receptors

A study by Borrmann et al. (2009) developed a series of compounds related to 1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine, which showed high selectivity and subnanomolar affinity as antagonists at A2B adenosine receptors. These compounds were significant for their potential in targeting adenosine receptors, a key area in various pharmacological applications (Borrmann et al., 2009).

Antiproliferative Agents in Cancer Treatment

Fu et al. (2017) designed and synthesized a series of sulfonamide-1,2,3-triazole derivatives with a structure similar to this compound. These compounds demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential as lead compounds in developing antitumor agents (Fu et al., 2017).

Antibacterial Activities

A study by Wu Qi (2014) involved the synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, showing that some derivatives exhibit notable antibacterial activities. This research contributes to the development of new antibacterial agents, especially in the context of increasing antibiotic resistance (Wu Qi, 2014).

Radiopharmaceutical Development for PET Imaging

Patel et al. (2019) developed a compound, [18F]DASA-23, based on a similar structure to this compound, for use in positron emission tomography (PET) imaging. This radiopharmaceutical was evaluated for its potential to measure pyruvate kinase M2 levels in glioma, indicating its usefulness in cancer diagnostics and research (Patel et al., 2019).

Synthesis of Chelating Agents

Research by van Westrenen and Sherry (1992) explored the sulfomethylation of piperazine and various polyazamacrocycles. This research provides insights into the synthesis of chelating agents that could have implications in medical imaging and therapy, given the structural similarities to this compound (van Westrenen & Sherry, 1992).

Mechanism of Action

Target of Action

Similar compounds, such as phenylpiperazines, are known to interact with central serotonin receptors , which play a crucial role in regulating mood, appetite, and sleep.

Mode of Action

Based on the known actions of similar compounds, it may interact with its targets, possibly serotonin receptors, leading to changes in neurotransmitter levels .

Biochemical Pathways

If it acts similarly to other phenylpiperazines, it may influence the serotonin pathway, affecting mood and other neurological functions .

Result of Action

If it acts on serotonin receptors like other phenylpiperazines, it could potentially alter mood, appetite, and sleep patterns .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O2S/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUIDUDDWNRWFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)

![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827159.png)

![(Z)-[2-(Trifluoromethyl)perimidin-4-ylidene]methanol](/img/structure/B2827161.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2827163.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2827167.png)

![1-[(Prop-2-enoylamino)methyl]cyclopentane-1-carboxamide](/img/structure/B2827168.png)